Methyl-13C,d3-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the Michael addition of secondary amine to α, β-unsaturated carbonyl compounds, a common method for constructing complex organic structures. For instance, a novel compound was synthesized using this method, and its structure was confirmed through X-ray crystallography and NMR spectroscopy, demonstrating the utility of isotopically labeled compounds in detailed molecular analysis (Fatma et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds is frequently conducted using spectroscopic methods and quantum chemical studies. For example, detailed molecular geometry, hyperpolarizability, and vibrational analysis of compounds can be performed using density functional theory (DFT) and NMR chemical shift values, offering insights into the conformational and electronic structure of the molecule (Fatma et al., 2017).
Chemical Reactions and Properties
Isotopically labeled compounds like Methyl-13C, d3-amine hydrochloride undergo various chemical reactions, providing valuable information about reaction mechanisms and molecular interactions. Studies on the configuration of nitrogenous stereogenic centers in rhodium(II) complexes with chiral amines using 1H and 13C NMR spectroscopy reveal the intricate details of such reactions and the role of isotopic labeling in understanding molecular configurations (Jaźwiński & Sadlej, 2009).
Physical Properties Analysis
The physical properties of isotopically labeled compounds, including melting points, boiling points, and solubility, are crucial for their application in research. Clumped isotope compositions of methyl groups, including 13C–D and D–D clumping, have been analyzed to study methyl groups in both biogenic and synthetic materials, showcasing the diverse applications of isotopically labeled compounds in environmental and materials science (Lloyd et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of isotopically labeled compounds like Methyl-13C, d3-amine hydrochloride. Studies on the reaction of methylpheophorbides with amines highlight the reactivity of these compounds and their potential applications in medicinal chemistry and drug development (Belykh et al., 2011).
Scientific Research Applications
Microwave-Enhanced Isotopic Labeling
A study describes a microwave-enhanced method for rapidly methylating primary and secondary amines using formic acid-formaldehyde mixtures. This method provides a pathway to produce compounds containing deuterium (2H(D)), tritium (3H(T)), carbon-13 (13C), and carbon-14 (14C), showcasing the potential for isotopic labeling in scientific research (Harding et al., 2002).
NMR Spectroscopy Applications
Another study employed 1H and 13C NMR spectroscopy to investigate the configuration of nitrogenous stereogenic centers in adducts of rhodium(II) tetraacylates with chiral amines. This research demonstrates the application of Methyl-13C,d3-amine hydrochloride in elucidating molecular configurations through NMR spectroscopy (Jaźwiński & Sadlej, 2009).
Studies on Methoxyl Groups
Research on methoxyl groups in biogenic and synthetic materials, including wood, used 13C–D (13CH2D) and D–D (12CHD2) clumped isotope compositions of methyl groups. This study indicates the application of Methyl-13C,d3-amine hydrochloride in tracing biogeochemical cycles and studying environmental processes (Lloyd, Eldridge & Stolper, 2020).
Safety And Hazards
properties
IUPAC Name |
trideuterio(113C)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-SPZGMPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583507 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-13C,d3-amine hydrochloride | |
CAS RN |
104809-19-0 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104809-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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